2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Overview
Description
“2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide” is a chiral auxiliary used in the asymmetric preparation of trifluoroethylamines . It is a useful reagent for synthesizing chiral amines . The compound has a CAS number of 1219607-85-8 .
Synthesis Analysis
The compound can be synthesized from (S)-(-)-tert-butylsulfinamide (S)-1 and trifluoroacetaldehyde hydrate 2a . The reaction mixture is stirred at 40 °C for 6 hours under nitrogen . The crude product is then used for subsequent reactions .Molecular Structure Analysis
The molecular formula of the compound is C6H10F3NOS . The InChI code is 1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/b10-4+ .Chemical Reactions Analysis
The compound can be readily transformed into P,N -sulfinyl imine ligands through condensation with aldehydes and ketones . These ligands can undergo iridium-catalyzed asymmetric hydrogenation of olefins .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.21 . It is stored at room temperature .Scientific Research Applications
Asymmetric Synthesis
2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has been utilized in asymmetric syntheses. A study demonstrated its use in the diastereoselective 1,2-addition of arylmetals to create highly diastereomerically enriched adducts, leading to the production of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).
Cycloaddition Reactions
This compound is also significant in facilitating cycloaddition reactions. A [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provided a stereoselective method for synthesizing cyclic sulfoximines, with the difluoro(phenylsulfonyl)methyl group playing a crucial role in enabling these reactions (Ye et al., 2014).
Synthesis of Trifluoromethylated Compounds
It has been used in the anodic preparation of N-(2,2,2-Trifluoroethylidene)sulfenamides for synthesizing trifluoromethylated amines, aminoketone, and aminoalkanoates, highlighting its role in the synthesis of fluorinated compounds (Fuchigami, Ichikawa, & Konno, 1992).
Other Chemical Syntheses
- Utilized in the reaction of metallated allenes with phenylsulfinylamine, leading to the formation of N-phenyl-2-alkynylsulfinamides (Brandsma, Chernysheva, Zinchenko, & Trofimov, 2002).
- Played a role in the synthesis of 3-Iodo-N
1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide, a process characterized by its cost-effectiveness and high yield (Cheng-ron, 2015).
Biochemical Research
In biochemical research, its analogues have been investigated as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
Theoretical and Mechanistic Studies
- The acid-catalyzed hydrolysis of sulfinamide was studied through ab initio calculations, highlighting the mechanistic aspects of reactions involving sulfinamides (Kim & Lee, 1997).
- Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines were investigated, with computational studies aligning with experimental observations (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
Enhanced Oil Recovery
In the field of enhanced oil recovery, acrylamide polymers, including those derived from 2-methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, were characterized for their applications in this area (Sabhapondit, Borthakur, & Haque, 2003).
properties
IUPAC Name |
(S)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNZADFUQGXSR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849449 | |
Record name | 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide | |
CAS RN |
156779-10-1, 929642-48-8 | |
Record name | 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N(E),S(S)-N-(2,2,2-Trifluoroethylidene)-tert-butanesulfinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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